
(3-Imidazol-1-yl-propyl)-(5-méthyl-thiophène-2-ylméthyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine" is a novel molecule that falls within the broader class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities, including antifungal, anticancer, and antioxidant properties. The structure of the compound suggests that it may possess similar activities due to the presence of the imidazole ring, which is a common feature in biologically active molecules.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multi-component reactions. For instance, novel imidazo[2,1-b]thiazol-5-amine derivatives were synthesized using a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides . Similarly, the synthesis of 3-secondary amine derivatives bearing imidazo[1,2-a]pyrimidine was achieved through a one-pot reaction of aromatic ketones and 2-aminopyrimidine . These methods highlight the versatility of imidazole synthesis, which could be applicable to the synthesis of "(3-Imidazol-1-yl-propyl)-(5-methyl-thiophen-2-ylmethyl)-amine".
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. The specific substituents attached to the imidazole ring can significantly influence the molecule's properties and reactivity. For example, the presence of a thiophenyl group, as in the compound of interest, could contribute to increased lipophilicity and potential interactions with biological targets .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including rearrangements and reactions with isothiocyanates. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones can react with triethylamine to yield imidazo[1,2-a]pyridines and indoles . Additionally, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to give novel spiro-linked and imidazoline derivatives . These reactions demonstrate the reactivity of the imidazole ring and its potential to form diverse structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the molecule's polarity, solubility, and stability. For instance, the introduction of a methyl group on the thiophene ring could affect the electron density and steric hindrance around the imidazole ring . These properties are crucial for the compound's biological activity and pharmacokinetics.
Applications De Recherche Scientifique
Silice Fonctionnalisée
Ce composé peut être utilisé pour créer une silice fonctionnalisée par le (3-imidazol-1-yl)propyle . Cette silice fonctionnalisée a une surface spécifique de 500 m²/g, une taille de particules de 200-400 mesh et une taille de pores de 60 Å . Elle est utilisée dans diverses applications scientifiques et industrielles, notamment la chromatographie, la catalyse et l'adsorption .
Propriétés de Fluorescence
Le composé présente des propriétés de fluorescence intéressantes lorsqu'il forme des complexes avec des ions divalents de manganèse, cobalt, zinc, cadmium et mercure . Ces complexes ont des géométries différentes et présentent des émissions à différentes longueurs d'onde . Cette propriété pourrait être utile dans le développement de nouveaux matériaux fluorescents ou de capteurs .
Formation de Complexes
Le composé peut former des complexes avec divers ions métalliques . Ces complexes ont des structures et des propriétés différentes, en fonction de l'ion métallique . Ceci fait du composé un ligand polyvalent pour la synthèse de composés métallo-organiques .
Synthèse de Nouveaux Composés
Le composé peut être synthétisé selon une procédure rapportée en utilisant du DMF comme solvant et en effectuant un reflux à 100 °C pendant 12 h . Cette méthode pourrait être utilisée pour synthétiser d'autres composés similaires pour des recherches supplémentaires .
Étude des Changements Conformationnels
Le composé présente différentes conformations lorsqu'il forme des complexes avec différents ions métalliques . L'étude de ces changements conformationnels pourrait fournir des informations sur le comportement de composés similaires .
Applications Potentielles en Optoélectronique
Compte tenu de ses propriétés de fluorescence , le composé pourrait potentiellement être utilisé dans le développement de dispositifs optoélectroniques, tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-imidazol-1-yl-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-11-3-4-12(16-11)9-13-5-2-7-15-8-6-14-10-15/h3-4,6,8,10,13H,2,5,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHQYJNQYWXGQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

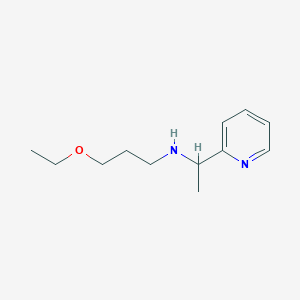

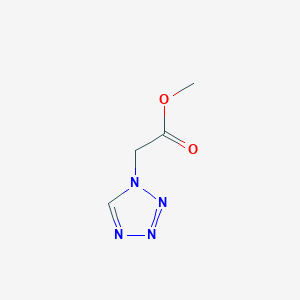
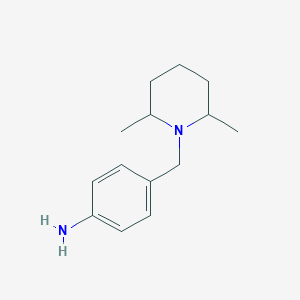
![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)
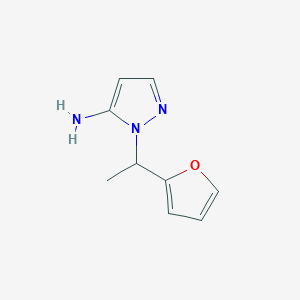


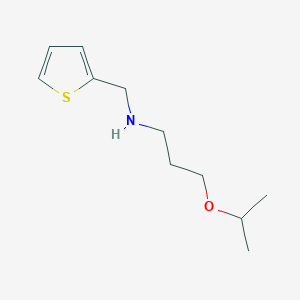
![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

